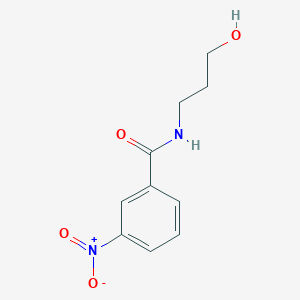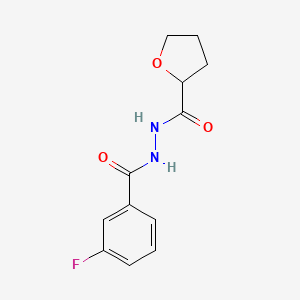![molecular formula C10H18N2O5S B5204674 [1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate](/img/structure/B5204674.png)
[1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate is a complex organic compound with a unique structure that includes a cyanoethylamino group, a hydroxy group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate typically involves multiple steps. One common method starts with the reaction of a suitable precursor with cyanoethylamine under controlled conditions to introduce the cyanoethylamino group. This is followed by the introduction of the hydroxy group through a hydroxylation reaction. Finally, the methanesulfonate ester is formed by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its functional groups can be modified to create compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate involves its interaction with specific molecular targets. The cyanoethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The hydroxy group can participate in hydrogen bonding, while the methanesulfonate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] acetate
- [1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] benzoate
- [1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] tosylate
Uniqueness
Compared to similar compounds, [1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate is unique due to its methanesulfonate ester group. This group imparts distinct chemical reactivity and solubility properties, making it suitable for specific applications where other esters may not be as effective.
Properties
IUPAC Name |
[1-(2-cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-10(2,7-13)8(17-18(3,15)16)9(14)12-6-4-5-11/h8,13H,4,6-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBWVBZMMKYIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC#N)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5204612.png)
![1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene](/img/structure/B5204617.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)
![(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine](/img/structure/B5204623.png)
![3-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5204631.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5204641.png)

![(3aS*,5S*,9aS*)-5-(2-furyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5204651.png)
![METHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[PHENYL(PROP-2-EN-1-YL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5204659.png)
![6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204670.png)
![5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol](/img/structure/B5204682.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE](/img/structure/B5204684.png)
